Nornicotine-2-carboxylic Acid

Overview

Description

Nornicotine-2-carboxylic acid is a derivative of nicotine, a well-known alkaloid found in tobacco plants This compound is characterized by the presence of a carboxylic acid group attached to the nornicotine structure

Mechanism of Action

Target of Action

The primary target of Nornicotine-2-carboxylic Acid is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors modulate specific aspects of learning and memory . Among different subtypes of nAChRs, the α7 subtype may be mainly responsible for the procognitive and neuroprotective properties of acetylcholine .

Mode of Action

This compound interacts with its targets, the nAChRs, causing changes in neuronal excitability and cell signaling mechanisms . The molecule’s potency and efficacy differ by several folds, but it has been shown that peak currents caused by nornicotine acting at α7 nAChR are equal to those of acetylcholine .

Biochemical Pathways

This compound is formed from nicotine through demethylation catalyzed by CYP82Es . This specialized pathway evolved through repeated duplication of primary pathways, followed by the recruitment of the metabolic genes into a regulon . ERF transcription factors upregulate nearly the entire series of nicotine metabolic and transport genes .

Pharmacokinetics

It is known that after systemic administration, nicotine is extensively metabolized by the liver . Nicotine and some of its metabolites, including nornicotine, are biotransformed in the brain where they affect cognitive outcomes .

Result of Action

The durable presence of this compound in the brain may mediate some of the neuroprotective effects of nicotine . A study showed that α7 receptors are responsive to nornicotine, and the action at the receptors of this nicotine metabolite leads to improved cognition and attention .

Action Environment

The action environment of this compound is influenced by various factors. For instance, suppressing nornicotine formation is an effective strategy to restrict NNN generation . Nitrate is a nitrosating agent that contributes to TSNA formation. Therefore, in addition to reducing precursor alkaloids, lowering nitrate levels in tobacco leaves is a promising strategy to reduce the formation of these carcinogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nornicotine-2-carboxylic acid can be synthesized through several methods. One common approach involves the demethylation of nicotine, which can be achieved using silver oxide as a reagent . Another method involves the partial reduction of 3-myosmine using catalytic hydrogenation with palladium as a catalyst or sodium borohydride . These reactions yield racemic products.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-supported reagents and scavengers has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Nornicotine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or sodium borohydride.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nornicotine oxides, while reduction can produce reduced nornicotine derivatives.

Scientific Research Applications

Nornicotine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Nicotine: The parent compound from which nornicotine-2-carboxylic acid is derived.

Nornicotine: A direct precursor to this compound, formed through the demethylation of nicotine.

Epibatidine: Another alkaloid with potent biological activity, structurally similar to nicotine and nornicotine.

Uniqueness: this compound is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and potential applications compared to its parent compounds. This functional group allows for additional chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Biological Activity

Nornicotine-2-carboxylic acid (NNCA) is a metabolite of nicotine, a compound primarily found in tobacco. This article explores the biological activity of NNCA, focusing on its pharmacological effects, potential therapeutic applications, and toxicological implications.

Overview of this compound

This compound is derived from nornicotine, which itself is a minor metabolite of nicotine. The structure of NNCA includes a carboxylic acid group, which may influence its biological interactions. Understanding the biological activity of NNCA is crucial due to its potential implications in nicotine addiction and related health effects.

Pharmacological Effects

-

Neuropharmacology :

- NNCA has been shown to interact with nicotinic acetylcholine receptors (nAChRs), similar to its parent compound nicotine. Research indicates that NNCA may exhibit both agonistic and antagonistic activities at various nAChR subtypes, influencing neurotransmitter release and neuronal excitability .

- A study on the effects of nornicotine highlighted its role in dopamine release within the striatum, suggesting that NNCA may also contribute to dopaminergic signaling pathways relevant in addiction .

-

Anti-inflammatory Properties :

- Recent studies have indicated that metabolites of nicotine, including NNCA, may possess anti-inflammatory properties. For instance, exposure to nicotine has been associated with modulation of inflammatory responses in monocytes . This suggests that NNCA could potentially mitigate inflammation through similar pathways.

- Antioxidant Activity :

Toxicological Implications

-

Carcinogenic Potential :

- While nicotine and its metabolites are generally considered less carcinogenic than other tobacco components, there is ongoing research into the potential carcinogenic effects of nornicotine and its derivatives. Studies have indicated that exposure to certain nornicotine metabolites could influence cancer-related pathways, although specific data on NNCA remains limited .

- Metabolism and Biotransformation :

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of nornicotine on rodent models, researchers found that administration of nornicotine resulted in increased dopamine levels in the striatum. This effect was attributed to the activation of specific nAChR subtypes, suggesting a potential role for NNCA in modulating dopaminergic activity .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of nicotine metabolites, including NNCA. The results indicated that these compounds could reduce pro-inflammatory cytokine production in human monocytes exposed to inflammatory stimuli, highlighting their potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of this compound

Properties

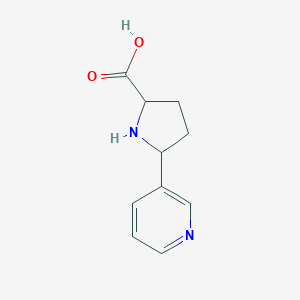

IUPAC Name |

5-pyridin-3-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFSAICMYCRAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602358 | |

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-11-6 | |

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.